2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile
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Overview
Description
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is a heterocyclic compound that features a brominated pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives. One common method includes the reaction of pyrrolo[2,1-f][1,2,4]triazine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under conditions that include a base and a solvent like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrrolo[2,1-f][1,2,4]triazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The molecular targets and pathways involved vary based on the specific bioactive derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Uniqueness
This distinguishes it from other brominated pyrrolo[2,1-f][1,2,4]triazine derivatives, which may lack this functional group .
Properties
Molecular Formula |
C8H5BrN4 |
---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H5BrN4/c9-7-2-1-6-5-11-8(3-4-10)12-13(6)7/h1-2,5H,3H2 |
InChI Key |
UXPOUPVMVGLLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C(=C1)Br)CC#N |
Origin of Product |
United States |
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